8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid
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Overview
Description
8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyloxy group at the 8th position, a fluorine atom at the 7th position, and a carboxylic acid group at the 3rd position of the imidazoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl alcohol for nucleophilic substitution, N-fluorobenzenesulfonimide for electrophilic fluorination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
7-Fluoroquinoline: Used in the synthesis of various pharmaceuticals.
Benzyloxyquinoline: Studied for its potential therapeutic applications.
Uniqueness
8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the benzyloxy group, fluorine atom, and carboxylic acid group enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C19H15FN2O3 |
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Molecular Weight |
338.3 g/mol |
IUPAC Name |
7-fluoro-8-phenylmethoxy-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H15FN2O3/c20-14-8-13-6-7-15-18(19(23)24)21-11-22(15)16(13)9-17(14)25-10-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2,(H,23,24) |
InChI Key |
PCKTXILTKOPTIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CN2C3=CC(=C(C=C31)F)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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